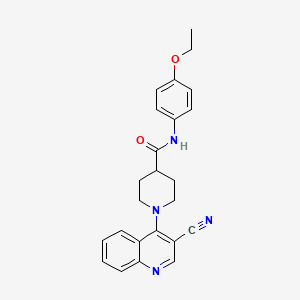

1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-2-30-20-9-7-19(8-10-20)27-24(29)17-11-13-28(14-12-17)23-18(15-25)16-26-22-6-4-3-5-21(22)23/h3-10,16-17H,2,11-14H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUSQUSYFRPSRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.

Formation of the Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

Coupling Reactions: The final step involves coupling the quinoline derivative with the piperidine derivative and the ethoxyphenyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group and cyano substituent are primary sites for hydrolysis:

-

Carboxamide hydrolysis : Under acidic (HCl/H₂O) or alkaline (NaOH/H₂O) conditions, the carboxamide undergoes hydrolysis to form 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylic acid and 4-ethoxyaniline.

-

Cyano group hydrolysis : Strong bases (e.g., KOH/EtOH) convert the nitrile to a carboxylic acid via intermediate amide formation.

| Reaction | Conditions | Products |

|---|---|---|

| Carboxamide hydrolysis | 6M HCl, 80°C, 4h | 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylic acid + 4-ethoxyaniline |

| Cyano group hydrolysis | 10% KOH in EtOH, reflux, 8h | 1-(3-carbamoylquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |

Oxidation Reactions

The quinoline core and substituents are susceptible to oxidation:

-

Quinoline ring oxidation : Using H₂O₂/AcOH yields quinoline N-oxide derivatives.

-

Ethoxy group oxidation : Strong oxidants (e.g., KMnO₄) convert the ethoxy group to a ketone or carboxylic acid.

| Reaction | Conditions | Products |

|---|---|---|

| Quinoline N-oxidation | 30% H₂O₂, AcOH, 60°C, 3h | 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide 1-oxide |

| Ethoxy group oxidation | KMnO₄, H₂SO₄, 100°C, 6h | 1-(3-cyanoquinolin-4-yl)-N-(4-carboxyphenyl)piperidine-4-carboxamide |

Reduction Reactions

Selective reduction of the cyano group and aromatic rings has been reported:

-

Cyano group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine.

-

Quinoline ring reduction : LiAlH₄ reduces the aromatic ring to a tetrahydroquinoline derivative.

| Reaction | Conditions | Products |

|---|---|---|

| Cyano reduction | 10% Pd-C, H₂ (1 atm), EtOH | 1-(3-aminomethylquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |

| Quinoline ring reduction | LiAlH₄, THF, reflux, 12h | 1-(3-cyano-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |

Nucleophilic Substitution

The cyano group and quinoline C-2 position are reactive toward nucleophiles:

-

C-2 substitution : Halogenation (Cl₂/FeCl₃) introduces chlorine at the C-2 position.

-

Cyano substitution : Reaction with amines (e.g., NH₃/MeOH) forms amidines.

| Reaction | Conditions | Products |

|---|---|---|

| C-2 chlorination | Cl₂, FeCl₃, CHCl₃, 25°C, 2h | 1-(2-chloro-3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |

| Amidination | NH₃ (g), MeOH, 50°C, 6h | 1-(3-amidinylquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

-

Piperidine-carboxamide cyclization : POCl₃-mediated dehydration generates a bicyclic imidazolidinone.

| Reaction | Conditions | Products |

|---|---|---|

| Imidazolidinone formation | POCl₃, 120°C, 3h | 8-cyano-9-(4-ethoxyphenyl)-1,3-diazaspiro[4.5]deca-1,3-dien-2-one |

Stability Under Varied Conditions

The compound exhibits pH- and temperature-dependent stability:

-

Acidic conditions (pH < 3) : Rapid hydrolysis of the carboxamide group.

-

Basic conditions (pH > 10) : Degradation of the cyano group to carboxylic acid.

-

Thermal stability : Stable up to 200°C; decomposes above 250°C.

Key Research Findings

-

Pharmacological relevance : The carboxamide group’s hydrolysis products show reduced kinase inhibitory activity compared to the parent compound, underscoring its role in target binding .

-

Synthetic utility : Cyano group transformations enable diversification into amines, amidines, and carboxylic acids for structure-activity relationship studies .

-

Stability considerations : Degradation under physiological pH (7.4) is minimal (<5% over 24h), supporting its viability in drug formulations.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide indicates its potential as an antineoplastic agent. The compound is structurally related to other piperidine derivatives known for their activity against various cancer types. Research suggests that compounds with similar structures can inhibit protein tyrosine kinases, which are crucial in cancer cell proliferation and survival .

Anticancer Activity

The potential anticancer applications of this compound are supported by various studies:

- Case Study: In Vitro Studies : In vitro evaluations have shown that related compounds can significantly reduce the viability of cancer cell lines, suggesting that this compound may similarly inhibit tumor growth through apoptosis induction or cell cycle arrest .

Neurological Disorders

There is emerging evidence that piperidine derivatives can also serve as therapeutic agents for neurological conditions. Compounds with similar structural features have been investigated for their ability to interact with neurotransmitter receptors, potentially offering benefits in treating conditions such as anxiety and depression .

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Primary Application | Mechanism of Action |

|---|---|---|---|

| This compound | Structure | Anticancer | Inhibits protein tyrosine kinases |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine | Structure | Anxiolytic/Antidepressant | Selective delta-opioid agonist |

| 3-(Piperidin-4-yl)quinolin-2(1H)-one | Structure | Anticancer | Induces apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Piperidine-4-Carboxamide Derivatives with Quinoline/Isoquinoline Substituents

Key Observations :

- Substituent Position Matters : The 4-ethoxyphenyl group in the target compound may improve metabolic stability compared to methyl-substituted analogs (e.g., 2-methylphenyl in ), as ethoxy groups are less prone to oxidative metabolism.

- Fluoro vs. Cyano: The 6-fluoroquinoline analog (388.44 g/mol) introduces halogenation, which could enhance target binding via hydrophobic interactions but may reduce solubility.

- Isoquinoline vs.

Piperidine-4-Carboxamides with Heterocyclic or Aromatic Modifications

Key Observations :

- Bulkier Substituents : Naphthalene-based analogs (e.g., ) exhibit higher molecular weights (~450–460 g/mol), which may reduce bioavailability but improve target affinity.

- Halogenation : Fluorine or chlorine atoms (e.g., in ) are common in drug design for improving metabolic stability and binding via halogen bonds.

Biological Activity

1-(3-Cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. Its structural components suggest a multifaceted interaction profile, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C_{19}H_{20}N_{2}O_{2}

- Molecular Weight : 312.38 g/mol

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The presence of the cyano group and the quinoline moiety suggests potential inhibition of protein tyrosine kinases (PTKs), which are often implicated in cancer progression and other diseases. The piperidine structure may enhance its binding affinity to target proteins.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promise as anti-cancer agents. For instance, derivatives of cyanoquinoline have been reported to inhibit the growth of various cancer cell lines by targeting PTKs, thereby disrupting signaling pathways essential for tumor growth .

Neurological Effects

The compound's potential as a neurological agent stems from its ability to interact with muscarinic receptors, particularly M4 receptors. This interaction can modulate neurotransmitter release and may provide therapeutic effects in conditions like schizophrenia or Alzheimer's disease .

Research Findings

Case Studies

- Antitumor Efficacy : A study evaluated the anticancer properties of related cyanoquinoline derivatives, demonstrating significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Neurological Assessment : In preclinical models, compounds with similar structures were tested for their effects on cognitive functions in rodent models of Alzheimer's disease, showing improvements in memory retention and reduced neuroinflammation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 1-(3-cyanoquinolin-4-yl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and amide coupling. For example, piperidine-4-carboxamide derivatives are often synthesized by reacting piperidine precursors with activated carboxylic acid derivatives (e.g., acid chlorides) under inert conditions. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and catalysts (e.g., HATU or DCC) to improve yield and purity . Intermediate purification via column chromatography and characterization by TLC is critical.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming structural integrity. Key markers include:

- ¹H NMR : Signals for the quinoline aromatic protons (δ 8.5–9.0 ppm), ethoxyphenyl group (δ 1.3–1.5 ppm for -OCH₂CH₃), and piperidine protons (δ 1.8–3.5 ppm).

- ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm) and cyano groups (δ ~115–120 ppm).

High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy (±5 ppm), while HPLC (>98% purity) ensures batch consistency .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or ion channel targets) using fluorescence-based or radiometric methods. For example:

- Kinase inhibition : Measure IC₅₀ values via ADP-Glo™ assays for kinases like Akt or Met .

- Ion channel modulation : Use patch-clamp electrophysiology for T-type Ca²⁺ channels, given structural similarities to active piperidine-carboxamide derivatives .

Q. How should researchers design dose-response studies to assess potency and selectivity?

- Methodological Answer : Conduct 10-point dilution series (e.g., 0.1 nM–100 µM) in triplicate. Include positive controls (e.g., known inhibitors) and off-target panels (e.g., related kinases or receptors) to calculate selectivity indices (SI = IC₅₀ off-target / IC₅₀ target). Use GraphPad Prism for sigmoidal curve fitting and statistical validation .

Q. What computational tools are suitable for predicting physicochemical properties and drug-likeness?

- Methodological Answer : Employ SwissADME or Molinspiration to calculate logP (target ~2–5), topological polar surface area (TPSA <140 Ų), and Lipinski’s Rule of Five compliance. Molecular dynamics simulations (e.g., GROMACS) assess solubility and membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

- Methodological Answer : Systematically modify substituents at the benzylic (piperidine) and quinoline positions. For example:

- Benzylic modifications : Introduce alkyl or aryl groups to enhance hydrophobic interactions with target pockets .

- Quinoline substitution : Replace the cyano group with electron-withdrawing groups (e.g., -CF₃) to modulate binding affinity.

Test analogs in parallel against off-target panels (e.g., AGC kinases) to quantify selectivity improvements .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Investigate pharmacokinetic (PK) parameters:

- Bioavailability : Use LC-MS/MS to measure plasma concentrations after oral administration in rodent models.

- Metabolic stability : Perform liver microsome assays (human/rodent) to identify cytochrome P450 liabilities.

If in vitro activity does not translate in vivo, consider prodrug strategies or formulation optimization (e.g., nanoemulsions) .

Q. How can molecular docking and cryo-EM elucidate binding modes with target proteins?

- Methodological Answer : Dock the compound into published crystal structures (e.g., Akt or Met kinases) using AutoDock Vina. Prioritize poses with hydrogen bonds to hinge regions (e.g., Met kinase’s Glu-1127) and π-π stacking with quinoline. Validate with mutagenesis studies (e.g., Ala-scanning of predicted contact residues) .

Q. What experimental models are appropriate for assessing efficacy in neurological or oncological contexts?

- Methodological Answer :

- Neuropathic pain : Use chronic constriction injury (CCI) rodent models; measure mechanical allodynia via von Frey filaments .

- Oncology : Employ patient-derived xenografts (PDX) or Met-amplified cell lines (e.g., GTL-16 gastric carcinoma). Monitor tumor volume and biomarker phosphorylation (e.g., p-Akt) via immunohistochemistry .

Q. How should researchers address batch-to-batch variability in biological assays?

- Methodological Answer : Implement strict quality control (QC) protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.